O-Acetyl Cefdinir

Description

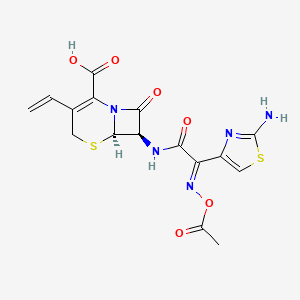

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N5O6S2 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-6(2)22)8-5-29-16(17)18-8/h3,5,10,14H,1,4H2,2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 |

InChI Key |

YRWBNHLWCHTIPN-VINNURBNSA-N |

Isomeric SMILES |

CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |

Canonical SMILES |

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of O Acetyl Cefdinir

Advanced Synthetic Pathways for the O-Acetylated Moiety

Acylation Reactions in Prodrug Formation

Acylation is a fundamental reaction in the synthesis of O-Acetyl Cefdinir (B1668824), which serves as a prodrug. This chemical modification is intended to improve the drug's pharmacokinetic properties. The acylation of the 7-amino group of the cephalosporin (B10832234) nucleus is a common strategy. researchgate.net In one approach, 7-amino-3-vinyl-3-cephem-4-carboxylic acid is reacted with 2-(2-aminothiazole-4-yl)-2-(Z)-(acetoxyimido)acetylbenzothiazolethioester to generate O-Acetyl Cefdinir. google.com This reaction is a type of acylation where the acetylated side chain is attached to the core cephalosporin structure. The use of an activated thioester facilitates the amide bond formation.

Ester prodrugs, like this compound, are designed to be hydrolyzed in the body by esterases to release the active Cefdinir. nih.gov The synthesis of such ester-type prodrugs can be optimized to improve yields and eliminate the need for extensive purification steps like column chromatography. nih.gov

Convergent and Semi-Synthetic Approaches to this compound

Convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then coupling them together at a later stage. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. For Cefdinir, a convergent semi-synthesis can be achieved by coupling 7-amino-3-vinyl-3-cephem-4-carboxylic acid ester with an advanced carboxylic acid derivative that already contains the elaborated thiazole (B1198619) motif. beilstein-journals.org

A Spanish patent describes a process where (Z)-2-(2-amino-4-thiazolyl)-2-acetyloxyiminoacetic acid is converted to its corresponding acid chloride hydrochloride. This activated intermediate is then condensed with 7-amino-3-vinyl-3-cephem-4-carboxylic acid to yield this compound, which is subsequently deprotected to afford Cefdinir. google.com This method highlights a semi-synthetic route starting from a key intermediate.

Another approach involves the use of novel thioester intermediates. For instance, (Z)-2-(2-amino-4-thiazolyl)-2-acetyloxyiminoacetic acid can be condensed with bis(benzothiazol-2-yl)disulphide in the presence of triphenylphosphine (B44618) and a base to form an O-acetyl thioester intermediate. google.com This intermediate is then reacted with the cephem nucleus to produce this compound. google.com

Strategic Application of Protecting Groups in O-Acetylation

Protecting groups are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions. In the synthesis of Cefdinir and its O-acetylated precursor, various protecting groups are employed for the carboxyl and amino functionalities.

For the carboxyl group, protecting groups such as p-methoxybenzyl, p-nitrobenzyl, and diphenylmethyl are commonly used. google.com The benzhydryl group is another example, which is typically removed at the final stage using trifluoroacetic acid. wikipedia.org The trityl group is often used to protect the amino group on the thiazole ring and the hydroxyimino moiety. lookchem.comnih.gov For instance, sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate (B1210297) is a key intermediate where both the amino and hydroxyimino groups are protected by trityl groups. lookchem.comnih.gov These trityl groups are typically cleaved under acidic conditions, such as with formic acid or trifluoroacetic acid. lookchem.com

Precursor Compound Synthesis and Characterization

The synthesis of this compound relies on the availability of key precursor compounds. The two primary building blocks are the cephem nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), and the acetylated side chain, typically an activated form of (Z)-2-(2-amino-4-thiazolyl)-2-acetyloxyiminoacetic acid.

The synthesis of the 7-AVCA nucleus often starts from 7-aminocephalosporanic acid (7-ACA). lookchem.com A multi-step process can be employed to introduce the 3-vinyl group. lookchem.comguidechem.com The synthesis of the side chain precursor, (Z)-2-(2-amino-4-thiazolyl)-2-acetyloxyiminoacetic acid, can be prepared from sodium 2-(2-aminothiazol-4-yl)-2-hydroxyimino acetate. researchgate.net An alternative route to a key side-chain intermediate, 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate, starts from ethyl acetoacetate. lookchem.comnih.gov

Characterization of these precursors is crucial to ensure their purity and identity before proceeding with the coupling reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the chemical structures. google.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a vital analytical tool for monitoring the progress of the synthesis and assessing the purity of the intermediates and the final product. google.comgoogle.comnih.gov

Optimization of Reaction Conditions for this compound Formation

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of impurities. Key parameters that are often optimized include the choice of solvent, base, temperature, and the specific acylating agent.

The acylation reaction to form this compound is typically carried out in a suitable organic solvent, such as methylene (B1212753) dichloride or a mixture of tetrahydrofuran (B95107) and water. google.comgoogle.comresearchgate.net The choice of solvent can influence the solubility of the reactants and the reaction rate.

The presence of a base is often required to facilitate the acylation. Both organic and inorganic bases can be used. Organic bases like triethylamine, diisopropylethylamine, and tributylamine (B1682462) are common choices. google.comgoogle.com Inorganic bases such as sodium bicarbonate and sodium carbonate have also been employed. google.com The selection of the base can affect the reaction's efficiency and the formation of byproducts.

Temperature is another critical parameter. The condensation reaction to form the O-acetyl thioester intermediate is often performed at a temperature range of 0–35 °C. google.com The subsequent coupling with the cephem nucleus to form this compound is typically conducted at a temperature between 10 and 25 °C. google.comgoogle.com Cooling the reaction mixture, for instance to 0-10 °C, is a common practice during the addition of reagents to control the reaction rate and prevent side reactions. google.com

The progress of the reaction is closely monitored using techniques like HPLC until the starting material is consumed to a desired level, for example, less than 1% of the cephem nucleus remaining. google.com After the reaction is complete, the this compound product is typically extracted and may be isolated or deprotected in situ to yield Cefdinir. google.com

Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale / Observation | Reference |

| Solvent | Methylene Dichloride | Effective solvent for the acylation reaction. | google.comgoogle.com |

| Tetrahydrofuran/Water | Used for the coupling of the thioester intermediate with the cephem nucleus. | researchgate.net | |

| Base | Triethylamine | A commonly used organic base to facilitate the acylation. | google.comgoogle.com |

| Tetramethylguanidine | Used as a base in the acylation reaction. | google.com | |

| Temperature | 10–25 °C | Optimal temperature range for the coupling reaction to form this compound. | google.comgoogle.com |

| 0–10 °C | Temperature for the controlled addition of reagents during acylation. | google.com | |

| Monitoring | HPLC | Used to track the consumption of starting materials and formation of the product. | google.comgoogle.com |

Prodrug Activation and Biotransformation Pathways of this compound

This compound is a prodrug form of the third-generation cephalosporin antibiotic, Cefdinir. Prodrugs are inactive or less active chemical derivatives of a drug molecule that require biotransformation in the body to release the active parent drug. This strategy is often employed to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. In the case of this compound, an acetyl group is attached to the molecule, which must be cleaved to yield the pharmacologically active Cefdinir. The conversion process involves specific molecular mechanisms and is influenced by various physicochemical factors.

Prodrug Activation and Biotransformation Pathways of O Acetyl Cefdinir

Molecular Mechanisms of O-Acetyl Cefdinir (B1668824) to Cefdinir Conversion

The transformation of O-Acetyl Cefdinir into Cefdinir is primarily achieved through the cleavage of the O-acetyl ester bond. This conversion can occur via two main pathways: enzyme-mediated hydrolysis, which is the principal mechanism in the body, and non-enzymatic chemical hydrolysis, which can occur under specific environmental conditions.

Enzymatic Hydrolysis: Role of Esterases and Deacetylases

The primary route for the activation of this compound in a biological system is through enzymatic hydrolysis. This biotransformation is catalyzed by a class of enzymes known as hydrolases, specifically esterases and deacetylases, which are abundant in the body. researchgate.netnih.gov

Esterases are a ubiquitous group of enzymes that catalyze the cleavage of ester bonds, a process known as hydrolysis, by adding a water molecule. thieme-connect.de These enzymes are concentrated in various tissues, including the cornea, iris-ciliary body, and retina, as well as in plasma. nih.gov The enzymatic hydrolysis of ester prodrugs like this compound is a well-established strategy in drug design. nih.govgoogle.comgoogle.com The general mechanism involves the enzyme's active site attacking the carbonyl carbon of the acetyl group, leading to the formation of an intermediate which then breaks down to release the active drug (Cefdinir) and acetic acid.

Deacetylases are a more specific subclass of esterases that specialize in removing acetyl groups from molecules. researchgate.net These enzymes are crucial in various biological processes and have been identified in numerous microorganisms. researchgate.net Their application in the pharmaceutical industry includes the synthesis and modification of antibiotics. researchgate.netresearchgate.netgoogle.com The enzymatic deacetylation of a related compound, Cephalosporin (B10832234) C, is a key step in the production of intermediates for many semi-synthetic cephalosporins. researchgate.netrevistabionatura.org Similarly, deacetylases recognize and hydrolyze the O-acetyl moiety of this compound, efficiently converting it to active Cefdinir. ru.nlgoogle.com

Non-Enzymatic Chemical Cleavage Pathways

In addition to enzymatic action, the conversion of this compound to Cefdinir can also proceed via non-enzymatic chemical hydrolysis. This process is highly dependent on the chemical environment, particularly the pH, temperature, and solvent composition. nih.govjst.go.jp The ester linkage in this compound is susceptible to hydrolysis without the aid of an enzyme, especially under acidic or basic conditions. vulcanchem.com

This chemical cleavage is a simple hydrolysis reaction where a water molecule attacks the ester bond. The reaction can be catalyzed by either hydrogen ions (acid catalysis) or hydroxide (B78521) ions (base catalysis). Studies on the synthesis of Cefdinir from this compound intermediates often utilize controlled chemical hydrolysis. For instance, processes describe maintaining a specific alkaline pH to drive the deacetylation reaction to completion. google.comgoogle.com This indicates that the ester bond is inherently labile under these conditions and does not strictly require an enzyme for cleavage, although the reaction is significantly slower than its enzyme-catalyzed counterpart under physiological conditions.

Factors Influencing Prodrug Hydrolysis Kinetics

The rate at which this compound is converted to Cefdinir is critical for its therapeutic efficacy. This rate, or hydrolysis kinetics, is not constant and is significantly influenced by several external factors.

pH-Dependent Conversion Profiles

The pH of the surrounding medium is a paramount factor governing the rate of hydrolysis of this compound. The stability of the ester bond is highly pH-dependent.

Studies on the degradation of Cefdinir and related cephalosporins show that the β-lactam ring is highly susceptible to hydrolysis under alkaline conditions. nih.gov For example, at 60°C, Cefdinir degradation is significantly faster in 0.1 N NaOH (48.83% degraded in 60 minutes) compared to 0.1 M HCl (20.14% degraded). nih.gov While this pertains to the core Cefdinir structure, the ester bond of the prodrug is also subject to pH-dependent cleavage.

Chemical synthesis procedures for Cefdinir take advantage of this lability. The hydrolysis of this compound is often performed under controlled alkaline conditions (pH 8.0-8.2) to ensure efficient and complete conversion. google.comgoogle.com Conversely, the hydrolysis is slower in acidic and neutral solutions. nih.govnih.gov The rate of hydrolysis for cephalosporin C, a related molecule, follows a U-shaped curve with respect to pH, exhibiting maximum stability between pH 3 and 7 and rapid degradation in strongly acidic or alkaline solutions. jst.go.jp A similar profile is expected for the hydrolysis of this compound.

| Condition | Observation | Inference for this compound Hydrolysis | Reference |

|---|---|---|---|

| Alkaline pH (8.0-8.2) | Used in chemical synthesis to drive hydrolysis of this compound to completion. | Rapid hydrolysis. | google.comgoogle.com |

| Alkaline pH (0.1 N NaOH) | Cefdinir itself is highly labile, showing fast degradation. | Ester hydrolysis is expected to be rapid, as base catalysis is effective for esters. | nih.gov |

| Acidic pH (0.1 M HCl) | Degradation of Cefdinir is slower than in alkaline conditions. | Slower hydrolysis compared to alkaline conditions. | nih.gov |

| Neutral pH (approx. 7) | Cefdinir shows relative stability. | Slower, spontaneous hydrolysis occurs, but enzymatic hydrolysis would be the dominant pathway in vivo. | jst.go.jp |

Temperature and Solvent Effects on Prodrug Activation

Temperature plays a crucial role in the kinetics of chemical reactions, including the hydrolysis of this compound. An increase in temperature generally accelerates the rate of hydrolysis, both enzymatic and non-enzymatic.

Forced degradation studies of Cefdinir demonstrate its susceptibility to thermal stress. nih.govsphinxsai.com When stored at 45°C, a Cefdinir suspension showed a more pronounced change in drug concentration over time compared to samples stored at room temperature or in a refrigerator. centralasianstudies.org This principle applies directly to the hydrolysis of the this compound prodrug. Synthetic procedures for converting the prodrug to Cefdinir specify controlled temperatures, such as 15-20°C or 20-25°C, to manage the reaction rate. google.comgoogle.com

The solvent system also affects hydrolysis. The reaction is typically carried out in aqueous solutions, as water is a reactant in the hydrolysis process. The presence of co-solvents, such as methanol (B129727) or ethanol, can alter the reaction kinetics. google.comuomustansiriyah.edu.iq The solubility of the prodrug and the active drug in different solvents is a key consideration. Cefdinir itself is soluble in organic solvents like DMSO and methanol. uomustansiriyah.edu.iqcaymanchem.com In synthesis, the hydrolysis of acetylated intermediates is often performed in mixed solvent systems, such as methanol-water or acetone-water, to ensure all components remain in solution. google.comgoogle.com

| Factor | Condition | Effect on Hydrolysis | Reference |

|---|---|---|---|

| Temperature | Elevated Temperature (e.g., 40-60°C) | Significantly increases the rate of hydrolysis/degradation. | nih.govcentralasianstudies.orguomustansiriyah.edu.iq |

| Room Temperature (20-25°C) | Moderate rate of hydrolysis, often used in controlled synthesis. | google.com | |

| Low Temperature (0-10°C) | Slows the reaction, used to control the process during synthesis. | google.com | |

| Solvent | Aqueous Solution | Water is required as a reactant for hydrolysis. | google.com |

| Mixed Aqueous-Organic (e.g., Methanol/Water) | Used to improve solubility and control reaction conditions during synthesis. | google.com |

Enzymatic and Chemical Hydrolysis Studies of O Acetyl Cefdinir

In Vitro Enzymatic Hydrolysis Investigations

The enzymatic hydrolysis of O-Acetyl Cefdinir (B1668824), a process leading to the formation of Cefdinir, is a critical area of study. While direct research on O-Acetyl Cefdinir is limited, the broader class of cephalosporin (B10832234) acetate (B1210297) esters has been the subject of significant biocatalytic investigation. These studies provide a framework for understanding the potential enzymatic pathways for this compound conversion.

Identification and Characterization of Biocatalysts Involved in Prodrug Conversion

Enzymes responsible for the deacetylation of cephalosporins are primarily esterases. Among these, Cephalosporin-C deacetylases (CAHs) and certain Acetyl xylan (B1165943) esterases (AXEs) have been identified as key biocatalysts. uniprot.orgebi.ac.ukresearchgate.net These enzymes belong to the family of hydrolases that act on carboxylic ester bonds. wikipedia.org

Cephalosporin-C Deacetylase (CAH): This enzyme, classified under EC 3.1.1.41, specifically hydrolyzes the acetyl ester bond at the C-10 position of Cephalosporin C to yield deacetylcephalosporin C and acetate. qmul.ac.uk CAHs are utilized in the pharmaceutical industry for the chemoenzymatic deacetylation of cephalosporins, a crucial step in the synthesis of novel antibiotics. ebi.ac.uk The enzyme operates through a Ser-His-Asp catalytic triad (B1167595), where the serine residue acts as a nucleophile to attack the ester's carbonyl carbon. ebi.ac.uk

Acetyl Xylan Esterases (AXEs): Certain AXEs, particularly those belonging to the carbohydrate esterase family 7 (CE7), have demonstrated the ability to deacetylate cephalosporin antibiotics. researchgate.netcazypedia.org These enzymes are not only active on their natural substrate, acetylated xylan, but also show activity towards cephalosporins, making them relevant for potential bioconversion of this compound. researchgate.net

Esterases from various microbial sources, including Bacillus subtilis and species of the genus Rhizobium, have been shown to hydrolyze the acetoxymethyl group of cephalosporins. asm.orggoogle.com Additionally, esterases derived from citrus peels have also been reported to facilitate this deacetylation. asm.org

Kinetic Analysis of Enzyme-Mediated this compound Hydrolysis

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, kinetic parameters for the hydrolysis of structurally related cephalosporin acetates by relevant enzymes have been determined. For instance, Cephalosporin-C deacetylase from Thermotoga maritima exhibits Michaelis-Menten kinetics with its substrates.

Below is a table summarizing the kinetic parameters for this enzyme with various substrates.

| Substrate | Michaelis Constant (K_M) | Notes |

| p-nitrophenyl-acetate | 0.12 mM | - |

| glucose penta-acetate | 6.05 mM | - |

| cephalosporin-C | 4.18 mM | - |

| 7-aminocephalosporonic acid (7-ACA) | 20.8 mM | - |

| Data sourced from UniProtKB for Cephalosporin-C deacetylase from Thermotoga maritima. uniprot.org |

The rate of hydrolysis is influenced by factors such as pH and temperature. For example, the optimal pH for the Cephalosporin-C deacetylase from Thermotoga maritima is 6.5, and it functions best at a temperature of 90°C. uniprot.org

Substrate Specificity and Promiscuity of Relevant Hydrolases

The hydrolases capable of deacetylating cephalosporins exhibit a degree of substrate promiscuity. Cephalosporin-C deacetylase, for example, acts on a range of O-acetylated small substrates beyond just Cephalosporin C, including acetylated xylose and other short xylo-oligosaccharides. uniprot.org However, it shows a preference for short-chain acyl esters (C2-C3) and does not act on polymeric acetylated xylan or amide linkages. uniprot.org

Acetyl xylan esterases from the CE7 family also display broad substrate specificity, hydrolyzing ester linkages in both their natural hemicellulose substrates and at the 3-position of cephalosporins. researchgate.net The ability of these enzymes to act on various acetylated compounds underscores their potential applicability in the hydrolysis of this compound.

Chemical Hydrolysis Profiling and Degradation Product Analysis

The chemical stability of this compound is a critical factor, as it is susceptible to hydrolysis under both acidic and basic conditions. This hydrolysis leads to the formation of Cefdinir, which itself can undergo further degradation.

Acid-Catalyzed Hydrolysis Dynamics

Under acidic conditions, the hydrolysis of the acetyl group from this compound can be achieved. For instance, the hydrolysis of acetyl Cefdinir dicyclohexyl amine salt can be carried out in a mixture of a solvent like methanol (B129727) and an acid such as sulfuric acid at temperatures between 0°C and 40°C. qmul.ac.uk

Studies on the degradation of Cefdinir, the product of this compound hydrolysis, in acidic media (e.g., 0.1 M HCl at 60°C) show a slower rate of degradation compared to alkaline conditions. researchgate.net One study observed approximately 20.14% degradation of Cefdinir in acid. researchgate.net Under acidic to neutral conditions, a primary degradation product of Cefdinir is its lactone product. ebi.ac.uk

Table of Cefdinir Degradation under Acidic Conditions

| Condition | Duration | Degradation (%) | Major Degradation Product | Reference |

|---|---|---|---|---|

| 0.1 M HCl at 60°C | 60 minutes | 20.14 | Cefdinir-lactone product | researchgate.net |

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis represents a significant pathway for the conversion of this compound to Cefdinir. The hydrolysis of acetyl Cefdinir dicyclohexyl amine salt can be performed in an aqueous solution with bases like potassium carbonate, maintaining a pH of 8.0-8.2 at 15-20°C. qmul.ac.uk Another method involves using a base in the presence of a buffer, such as ammonium (B1175870) chloride, to maintain a pH between 8.0 and 8.2. google.com

Cefdinir itself is highly susceptible to degradation under alkaline conditions. In a 0.1 N NaOH solution at 60°C, a rapid degradation of 48.83% was observed within 60 minutes. researchgate.net The primary degradation products under basic conditions include the β-lactam ring-opened product of Cefdinir. ebi.ac.uk

Table of Cefdinir Degradation under Basic Conditions

| Condition | Duration | Degradation (%) | Major Degradation Products | Reference |

|---|---|---|---|---|

| 0.1 N NaOH at 60°C | 60 minutes | 48.83 | β-Lactam ring opened product | researchgate.net |

The kinetics of hydrolysis for cephalosporins often follow pseudo-first-order kinetics. The rate of hydrolysis is significantly influenced by the pH of the solution, with a marked increase in the degradation rate constant in alkaline environments.

Oxidative and Photolytic Degradation Pathways of the Prodrug

While specific studies on the oxidative and photolytic degradation of the this compound prodrug are limited, extensive research on the parent compound, Cefdinir, provides significant insights into the potential degradation pathways. The core structure of Cefdinir is susceptible to degradation under both oxidative and photolytic stress.

Forced degradation studies on Cefdinir have shown that it degrades in the presence of oxidizing agents like hydrogen peroxide. lupinepublishers.com This degradation can lead to the formation of multiple products, including sulfoxides. The degradation of Cefdinir under oxidative stress is a known pathway that affects its stability.

Photolytic degradation is another significant pathway. When exposed to UV light, Cefdinir undergoes degradation, which can be substantial. lookchem.com Studies have shown that exposure to UV light at 254 nm can lead to significant degradation of Cefdinir. nih.gov The degradation products formed under photolytic conditions can be similar to those formed under acidic hydrolysis, suggesting common intermediates or pathways. nih.gov Some research indicates that phototransformation of cephalosporins in an aqueous environment can lead to byproducts with different stability and toxicity profiles. nih.gov

Comparative Hydrolysis Kinetics with Related O-Acylated Cephalosporins

The rate of hydrolysis is a critical factor for orally administered cephalosporin ester prodrugs, as it influences their absorption and bioavailability. Comparing the hydrolysis kinetics of this compound with other related O-acylated cephalosporins like Cefuroxime axetil and Cefpodoxime proxetil provides a valuable context for its stability.

Studies have shown that the hydrolysis of these prodrugs is significantly faster in human intestinal juice compared to simple buffer solutions, highlighting the major role of enzymatic catalysis. asm.orgnih.gov Furthermore, the hydrolysis rates can differ between the diastereomers of the same prodrug, a phenomenon observed with both Cefuroxime axetil and Cefpodoxime proxetil in intestinal juice. asm.orgnih.gov

The stability of these esters is also highly pH-dependent. Cefuroxime axetil, for instance, exhibits maximum stability in the pH range of 3.5 to 5.5. nih.govresearchgate.net For Cefpodoxime proxetil, degradation is minimal at acidic and physiological pH in the absence of light, but it is labile in alkaline conditions. semanticscholar.org

The following table summarizes the hydrolysis half-life data for Cefuroxime axetil and Cefpodoxime proxetil under different conditions, as reported in scientific literature.

| Compound | Condition | Diastereomer | Half-life (t½) in hours | Reference |

|---|---|---|---|---|

| Cefuroxime Axetil | Phosphate (B84403) Buffer (pH 7.4) | Isomer A | 1.6 | asm.orgnih.gov |

| Isomer B | 1.6 | asm.orgnih.gov | ||

| Human Intestinal Juice | Isomer A | 0.37 | asm.orgnih.gov | |

| Isomer B | 0.93 | asm.orgnih.gov | ||

| Cefpodoxime Proxetil | Phosphate Buffer (pH 7.4) | R-Isomer | 2.2 | asm.orgnih.gov |

| S-Isomer | 2.5 | asm.orgnih.gov | ||

| Human Intestinal Juice | R-Isomer | 0.18 | asm.orgnih.gov | |

| S-Isomer | 0.98 | asm.orgnih.gov |

Analytical Methodologies for O Acetyl Cefdinir Characterization and Conversion Monitoring

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for analyzing O-Acetyl Cefdinir (B1668824), providing the means to separate it from a complex mixture of reactants, by-products, and the final Cefdinir product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the principal technique for both the quantification of O-Acetyl Cefdinir and for monitoring the progress of its deacetylation to Cefdinir. google.comgoogle.com In synthetic processes, the reaction is monitored by qualitative or quantitative HPLC until the amount of residual this compound is reduced to a specified limit, often below 0.5%. google.comgoogle.com

Method development for a compound like this compound typically involves a stability-indicating, reversed-phase (RP-HPLC) approach. The methods used for Cefdinir and its impurities are directly applicable. Separation is commonly achieved on a C18 column. nih.gov The mobile phase generally consists of an aqueous buffer (e.g., phosphate (B84403), formate) to control pH, mixed with organic modifiers like acetonitrile (B52724) and/or methanol (B129727). nih.gov The selection of a suitable pH is crucial for achieving good peak shape and resolution, as the molecule contains ionizable groups. Detection is most often performed using a UV detector, typically in the range of 285-287 nm, where the cephalosporin (B10832234) nucleus exhibits strong absorbance. nih.gov

Validation of the HPLC method would be performed according to ICH guidelines, establishing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 1: Example HPLC Parameters for Cefdinir Analysis Applicable to this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Pack ODS-A (250 × 4.6 mm, 5 µm) | |

| Mobile Phase | 10mM Sodium Dihydrogen Phosphate: Acetonitrile: Methanol (80:10:10, v/v/v) with 0.5% Triethylamine, pH adjusted to 4.5 | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 285 nm |

| Temperature | Ambient | |

Gas Chromatography (GC) Applications in Prodrug Analysis

The application of Gas Chromatography (GC) for the direct analysis of this compound is limited. Like most cephalosporins, it is a large, polar, and thermally labile molecule, making it non-volatile and unsuitable for direct GC analysis. research-solution.com For GC analysis to be feasible, chemical derivatization is required to convert the polar functional groups (such as carboxylic acids, amines, and hydroxyls) into more volatile and thermally stable analogues. jfda-online.com

Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to form volatile trimethylsilyl (B98337) (TMS) derivatives.

Alkylation/Esterification: This process, for example using diazomethane (B1218177) or trimethylsilyl diazomethane (TMSD), converts carboxylic acids into their more volatile methyl esters. mdpi.com

Acylation: This technique can be used to derivatize amine and hydroxyl groups.

While GC is not the primary method for analyzing the intact prodrug, it can be a powerful tool for detecting small, volatile process impurities or residual solvents that may be present in the this compound intermediate. researchgate.netgoogle.com For instance, Headspace GC-MS is a standard method for analyzing residual solvents and can be adapted to detect specific, volatile reagents or by-products from the synthesis. google.com

Mass Spectrometry (MS) Approaches for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for confirming the identity of this compound and for identifying and characterizing related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, making it the definitive technique for impurity profiling in cephalosporin synthesis. researchgate.netfrontiersin.org As this compound is converted to Cefdinir, LC-MS can be used to identify any unreacted starting material, intermediates (including this compound itself), and degradation or side-reaction products. researchgate.netscirp.org

In a typical workflow, samples from the reaction mixture are injected into the LC-MS system. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, provides the molecular weight of the compounds as they elute from the column. ESI is a soft ionization technique well-suited for polar molecules like cephalosporins. The molecular formula of this compound is C₁₆H₁₅N₅O₆S₂, corresponding to a molecular weight of approximately 437.45 g/mol . allmpus.com LC-MS would confirm the presence of the ion corresponding to this mass (e.g., [M+H]⁺ at m/z 437.4 or [M-H]⁻ at m/z 435.4).

Tandem Mass Spectrometry (MS/MS) for Prodrug-Derived Metabolite Identification (preclinical context)

In a preclinical setting, tandem mass spectrometry (MS/MS) is essential for identifying metabolites of a prodrug following its administration. researchgate.netevotec.com Although this compound is a synthetic intermediate, if it were studied as a prodrug, its metabolic fate would be investigated using LC-MS/MS. The primary metabolic step would likely be the rapid hydrolysis of the acetyl ester group by plasma and tissue esterases to release the active drug, Cefdinir.

LC-MS/MS analysis of plasma or urine samples would be used to confirm this conversion. nih.govacs.orgnih.gov The instrument would be set to monitor for the specific mass transition of Cefdinir. In multiple reaction monitoring (MRM) mode, the mass spectrometer isolates the precursor ion (the molecular ion of Cefdinir, [M+H]⁺ at m/z 396.1) and fragments it to produce characteristic product ions. researchgate.netscirp.org A key fragmentation pathway for Cefdinir involves the cleavage of the β-lactam ring, yielding a major product ion at m/z 227.2. scirp.orgresearchgate.netscirp.org The detection of this specific precursor-to-product ion transition (396.1 → 227.2) provides highly selective and sensitive confirmation of the presence of Cefdinir derived from the prodrug.

Table 2: Key Mass Transitions for Cefdinir Metabolite Identification

| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|---|

| Cefdinir | Positive ESI | 396.1 | 227.2 | scirp.orgresearchgate.netscirp.org |

| Cephalexin (Internal Standard) | Positive ESI | 348.2 | 158.1 | scirp.orgresearchgate.net |

Spectroscopic Techniques for Comprehensive Structural Analysis (e.g., NMR, IR, UV-Vis)

A combination of spectroscopic techniques is used to provide an unambiguous structural confirmation of this compound. frontiersin.orgresearchgate.netconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for definitive structural elucidation.

¹H-NMR: The ¹H-NMR spectrum of this compound would show all the characteristic signals of the Cefdinir backbone, with the crucial addition of a singlet peak around δ 2.2 ppm corresponding to the three protons of the acetyl (CH₃) group. google.comgoogle.com This signal's absence in the final product confirms the completion of the deacetylation step.

¹³C-NMR: The ¹³C-NMR spectrum would similarly confirm the presence of the acetyl group with signals for the methyl carbon and the ester carbonyl carbon. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would feature a characteristic stretching vibration for the ester carbonyl (C=O) group, in addition to other key absorptions like the β-lactam carbonyl, amide carbonyl, and C=N of the oxime group. google.comgoogle.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and as a detection method for HPLC. The aminothiazole oxime chromophore in this compound is responsible for its strong UV absorbance. uomustansiriyah.edu.iq The maximum absorbance (λmax) is typically observed around 285-287 nm in a buffered solution, a value nearly identical to that of Cefdinir itself. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Cefdinir |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| Trimethylsilyl diazomethane |

Quantitative Determination of this compound and its Active Metabolite, Cefdinir

The quantitative analysis of this compound and its active metabolite, Cefdinir, is crucial for monitoring the conversion of the prodrug to its active form. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and specificity to separate and quantify these two closely related compounds.

The conversion of this compound to Cefdinir is a critical step in the synthesis of the final active pharmaceutical ingredient. Monitoring this chemical transformation is essential to ensure the reaction goes to completion and to control the level of the acetylated intermediate in the final product. A United States patent describes the monitoring of this conversion process by qualitative HPLC until the concentration of this compound is below 0.5%. google.com This indicates that chromatographic methods are well-suited to differentiate between the two compounds. Another patent further highlights the hydrolysis of an this compound salt to yield Cefdinir as a key manufacturing step. google.com

While specific validated methods for the simultaneous quantification of this compound and Cefdinir are not extensively detailed in publicly available literature, the principles for such an analysis are well-established through numerous validated HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of Cefdinir in bulk drugs, pharmaceutical formulations, and biological fluids. nih.govsphinxsai.cominnovareacademics.innih.gov These methods provide a strong foundation for developing a robust assay for both the prodrug and the active drug.

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method can be adapted for the simultaneous determination of this compound and Cefdinir. The separation is generally achieved on a C18 column. The mobile phase composition is a critical parameter that would be optimized to achieve adequate resolution between the this compound and Cefdinir peaks. A common mobile phase for Cefdinir analysis consists of a mixture of an aqueous buffer (such as phosphate or formate (B1220265) buffer) and an organic modifier like acetonitrile or methanol. sphinxsai.comjapsonline.com The pH of the aqueous phase is also a key factor in achieving optimal separation and peak shape.

The following tables present exemplary data from validated HPLC methods for Cefdinir, which would be analogous to the validation parameters for a method developed for the simultaneous analysis of this compound and Cefdinir.

Table 1: Exemplary Chromatographic Conditions for Cefdinir Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile : Methanol : Water with pH adjusted to 3.0 with Orthophosphoric Acid (e.g., 25:10:65 v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 285 nm sphinxsai.com |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 35 °C) sphinxsai.com |

Table 2: Representative System Suitability Parameters

| Parameter | Acceptance Criteria | Finding |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 4500 |

| Resolution | ≥ 2.0 (between Cefdinir and any adjacent peak) | > 2.0 |

Table 3: Method Validation Parameters for Quantitative Determination

| Parameter | Specification |

| Linearity Range | Typically in the µg/mL range (e.g., 0.05 - 15.0 µg/mL) nih.gov |

| Correlation Coefficient (r²) | > 0.999 nih.gov |

| Accuracy (% Recovery) | 98.0 - 102.0% sphinxsai.com |

| Precision (% RSD) | < 2.0% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 (e.g., 0.02 µg/mL) nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 (e.g., 0.05 µg/mL) nih.gov |

In practice, to monitor the conversion of this compound to Cefdinir, samples would be withdrawn from the reaction mixture at various time points. These samples would then be analyzed using the validated HPLC method. The resulting chromatograms would show two distinct peaks corresponding to this compound and Cefdinir. By integrating the peak areas and using the calibration curves for each compound, the concentration of both the remaining this compound and the formed Cefdinir can be determined. This allows for precise tracking of the reaction progress and ensures that the final product meets the required purity specifications.

Preclinical Pharmacokinetics and Transport Mechanisms Associated with Cefdinir and Its Prodrug

Mechanistic Studies of Prodrug Absorption and Distribution

The primary rationale behind developing O-Acetyl Cefdinir (B1668824) is to improve the oral bioavailability of Cefdinir, which is known to have low and dose-disproportionate absorption. dergipark.org.trdrugs.com The bioavailability of Cefdinir capsules is estimated to be between 16% and 21%, while the suspension formulation shows a slightly better bioavailability at 25%. fda.govdrugbank.comfda.gov By masking the carboxylic acid group of Cefdinir with an acetyl ester, the lipophilicity of the molecule is increased. wisdomlib.org This enhanced lipophilicity is a critical factor for improving passive diffusion across the gastrointestinal membrane, a key barrier to drug absorption. wisdomlib.org

Studies on ester prodrugs of Cefdinir have shown that this chemical modification can lead to increased solubility in acidic environments, which is advantageous for absorption in the upper gastrointestinal tract. wisdomlib.org The distribution of the active moiety, Cefdinir, has been observed in various tissues, including blister fluid, tonsil tissue, sinus tissue, bronchial mucosa, and middle ear fluid. fda.govfda.govreliasmedia.com The volume of distribution (Vd) for Cefdinir is approximately 0.35 L/kg in adults and 0.67 L/kg in pediatric patients. drugs.comfda.gov Cefdinir is moderately bound to plasma proteins, with a binding percentage of 60-70% that is independent of concentration. fda.govfda.govmedscape.com It is important to note that after absorption and distribution, the prodrug must be efficiently converted to the active Cefdinir to exert its antibacterial effect. otago.ac.nz

Elucidation of Prodrug and Active Moiety Elimination Pathways and Transporter Interactions

The elimination of Cefdinir, the active form of O-Acetyl Cefdinir, is primarily through renal excretion. wikidoc.orgmedcentral.comnih.gov The parent drug, Cefdinir, is not significantly metabolized in the body. wikidoc.orgnih.govlupin.com Understanding the specific transporters involved in the elimination of Cefdinir is crucial for predicting potential drug-drug interactions and understanding its disposition in various physiological and pathological states.

Renal Excretion Mechanisms and Organic Anion Transporter (OAT) Involvement (e.g., OAT1, OAT3)

The involvement of OAT1 and OAT3 in Cefdinir's renal excretion has been confirmed through studies using OAT inhibitors like probenecid, which leads to increased plasma concentrations of Cefdinir. medscape.comnih.gov Furthermore, research in rat models has shown that downregulation of OAT1 and OAT3 expression can significantly decrease the renal clearance of Cefdinir, leading to elevated plasma levels. researchgate.netnih.gov For instance, treatment with 1α,25-dihydroxyvitamin D3 was found to reduce the expression of renal OAT1 and OAT3, resulting in decreased urinary excretion of Cefdinir. researchgate.netnih.gov Similarly, in rat models of acute kidney injury, a decrease in the expression of Oat1 and Oat3 was associated with a significant reduction in the urinary excretion of cefdinir and a marked increase in its plasma concentration. nih.govresearchgate.net

| Transporter | Role in Cefdinir Elimination | Impact of Inhibition/Downregulation |

| OAT1 (SLC22A6) | Mediates renal secretion of Cefdinir from blood into proximal tubule cells. researchgate.netnih.gov | Inhibition or decreased expression leads to reduced renal clearance and increased plasma concentrations of Cefdinir. medscape.comresearchgate.netnih.gov |

| OAT3 (SLC22A8) | Mediates renal secretion of Cefdinir from blood into proximal tubule cells. researchgate.netnih.govdrugbank.com | Inhibition or decreased expression leads to reduced renal clearance and increased plasma concentrations of Cefdinir. researchgate.netnih.gov |

Biliary Excretion and Efflux Transporter Studies (e.g., MRP2)

While renal excretion is the primary route, biliary excretion can also contribute to the elimination of cephalosporins. Multidrug resistance-associated protein 2 (MRP2), an efflux transporter located on the canalicular membrane of hepatocytes, is known to be involved in the biliary excretion of various drugs. nih.govmdpi.com Studies have suggested that MRP2-mediated transport is dependent on the molecular weight of the cephalosporin (B10832234). nih.gov

In the context of Cefdinir, research in rats with acute kidney injury showed that the expression of Mrp2 in the liver remained unchanged, suggesting that under these specific conditions, alterations in biliary excretion via this transporter were not a primary factor in the observed pharmacokinetic changes of Cefdinir. nih.govresearchgate.net However, the potential for this compound or Cefdinir to be a substrate for MRP2 warrants further investigation, as this pathway could be more significant under different physiological or pathological conditions.

| Transporter | Potential Role in Cefdinir Elimination | Research Findings |

| MRP2 (ABCC2) | Potential involvement in the biliary excretion of Cefdinir from hepatocytes into bile. nih.gov | In a rat model of acute kidney injury, hepatic MRP2 expression was unchanged, suggesting this pathway was not significantly altered in that specific condition. nih.govresearchgate.net |

Prodrug Stability in Various Biological Matrices (e.g., plasma, tissue homogenates)

The successful delivery of the active drug from a prodrug depends on the prodrug's stability in various biological environments. This compound must remain intact in the gastrointestinal tract to facilitate absorption and then undergo conversion to Cefdinir in the plasma or target tissues.

Studies on Cefdinir itself have shown that it is more stable in acidic conditions (pH 1.2) compared to neutral conditions (pH 7.4). wisdomlib.org This is a favorable characteristic for an orally administered drug that must pass through the acidic environment of the stomach. Research on ester prodrugs of Cefdinir has indicated that they also exhibit greater stability at a lower pH. wisdomlib.org Hydrolysis studies have shown that these prodrugs are cleaved more rapidly at a neutral pH of 7.4, which is representative of the conditions in the intestinal lumen and plasma. wisdomlib.org This pH-dependent hydrolysis suggests that the prodrug can remain stable in the stomach and then release the active Cefdinir upon reaching the more neutral environment of the intestines and bloodstream. The stability in plasma and tissue homogenates is a critical parameter that influences the concentration of the active drug at its site of action.

Influence of Physiopathological Conditions on Prodrug Activation and Disposition

The activation of a prodrug and the disposition of the active moiety can be significantly influenced by various disease states. For this compound, conditions that affect the enzymes responsible for its hydrolysis or the transporters involved in Cefdinir's elimination can alter its pharmacokinetic profile.

As previously mentioned, acute kidney injury has a profound impact on Cefdinir's pharmacokinetics. nih.govresearchgate.net The decreased expression of renal transporters OAT1 and OAT3 in this condition leads to a significant reduction in Cefdinir's urinary excretion and a corresponding increase in its plasma concentration. nih.govresearchgate.net This highlights the importance of renal function in the clearance of Cefdinir. Consequently, in patients with compromised renal function, the disposition of Cefdinir will be altered, which needs to be considered. wikidoc.orglupin.com

Conversely, studies in patients with hepatic impairment have not been extensively conducted for Cefdinir, as it is not significantly metabolized by the liver and is primarily eliminated by the kidneys. wikidoc.orglupin.com Therefore, it is generally not expected that hepatic disease would have a major impact on Cefdinir's disposition. wikidoc.org However, the influence of liver disease on the esterases that may be involved in the activation of this compound is a factor that would require specific investigation.

| Physiopathological Condition | Impact on this compound/Cefdinir | Mechanism |

| Acute Kidney Injury | Decreased renal clearance and increased plasma concentration of Cefdinir. nih.govresearchgate.net | Downregulation of renal transporters OAT1 and OAT3. nih.govresearchgate.net |

| Hepatic Impairment | Not expected to significantly alter Cefdinir disposition. wikidoc.orglupin.com | Cefdinir is not extensively metabolized by the liver. wikidoc.orglupin.com The impact on prodrug activation by esterases is a potential area for further study. |

Stability and Degradation Pathways of O Acetyl Cefdinir

Intrinsic Stability Assessment of O-Acetyl Cefdinir (B1668824) Under Controlled Conditions

The intrinsic stability of a pharmaceutical compound is evaluated by subjecting it to stress conditions that may be encountered during its lifecycle. For O-Acetyl Cefdinir, this assessment involves investigating its response to thermal, hydrolytic, oxidative, and photolytic stress.

Thermal stress testing is essential to determine the impact of heat on the compound's integrity. While specific thermal degradation studies on this compound are not extensively documented in public literature, data from forced degradation studies on Cefdinir provide valuable insights. In these studies, Cefdinir is subjected to high temperatures, such as 60°C, 80°C, or even 105°C, for extended periods. nih.govscispace.com For instance, one study reported approximately 20.12% degradation of Cefdinir when refluxed at 60°C for 60 minutes. nih.gov Another protocol involved heating solid Cefdinir at 105°C for 6 hours. scispace.com Given that this compound is a direct precursor, it is expected to exhibit sensitivity to thermal stress, which could accelerate its conversion to Cefdinir or lead to the formation of other degradation products.

Hydrolytic degradation is a primary pathway for the breakdown of many cephalosporins. The conversion of this compound to Cefdinir involves the deprotection of the acetyl group, a reaction that is essentially a hydrolysis step. google.com This suggests that this compound is inherently susceptible to hydrolysis, particularly under basic or acidic conditions.

Studies on Cefdinir show that it degrades under hydrolytic conditions across a range of pH values. nih.gov The degradation is particularly rapid in alkaline solutions. One study demonstrated that 48.83% of Cefdinir degraded within 60 minutes in 0.1 N NaOH at 60°C. nih.gov Acidic conditions also lead to degradation, although at a slower rate compared to alkaline conditions, with about 20.14% degradation observed in 0.1 M HCl. nih.gov The primary degradation routes for Cefdinir involve the opening of the β-lactam ring and various pH-dependent isomerizations. nih.gov It is anticipated that this compound would first undergo hydrolysis of the O-acetyl group to form Cefdinir, which would then be subject to these further degradation pathways. The rate of this initial hydrolysis would be highly dependent on the pH of the environment.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60 minutes | 60°C | 20.14 | nih.gov |

| Alkaline Hydrolysis | 0.1 N NaOH | 60 minutes | 60°C | 48.83 | nih.gov |

| Neutral Hydrolysis | Water | - | - | Degradation observed | sphinxsai.com |

| Thermal | Solid State | 60 minutes | 60°C | 20.12 | nih.gov |

| Oxidative | 3% H₂O₂ | 60 minutes | 60°C | 31.20 | nih.gov |

| Photolytic | UV Light (254 nm) | 24 hours | Ambient | 8.55 | nih.govsphinxsai.com |

This table presents degradation data for Cefdinir, which serves as a proxy for understanding the stability of the shared cephalosporin (B10832234) scaffold in this compound.

Exposure to oxidative conditions and light can also lead to the degradation of cephalosporins.

Oxidative Degradation : Forced degradation studies on Cefdinir using oxidizing agents like hydrogen peroxide (H₂O₂) have shown significant degradation. sphinxsai.com In one study, refluxing Cefdinir with 3% H₂O₂ at 60°C for 60 minutes resulted in 31.20% degradation. nih.gov The degradation products formed under oxidative stress are distinct from those formed during hydrolysis. sphinxsai.com

Photolytic Degradation : Cefdinir has been found to be relatively stable to photolytic stress compared to other conditions, but degradation does occur. nih.gov Exposure of a Cefdinir solution to UV light for 24 hours resulted in minor degradation of about 8.55%. nih.gov Another study noted that the degradation products observed under photolytic stress were similar to those formed under acidic conditions. sphinxsai.com It is reasonable to assume that the this compound prodrug would also be susceptible to similar oxidative and photolytic degradation pathways.

Hydrolytic Stability Across Physiologically Relevant pH Ranges

Identification and Characterization of this compound Degradation Products

The primary and intended "degradation" or conversion product of this compound in the context of synthesis is Cefdinir itself, formed via the hydrolysis of the ester linkage. google.comgoogle.com However, under stress conditions, further degradation can occur, leading to a variety of other products. These subsequent products are expected to be the same as those identified in studies of Cefdinir degradation.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are employed to separate, identify, and characterize these degradation products. sphinxsai.comresearchgate.net Studies on Cefdinir have identified several degradation products, including:

Products of hydrolysis formed under basic conditions. sphinxsai.com

Products of hydrolysis formed under acidic to neutral conditions. sphinxsai.com

Products of oxidation. sphinxsai.com

Isomers resulting from epimerization at C-6 or C-7, syn-anti isomerization of the N-oxime function, and lactonization. nih.gov

Impurities such as (6R,7R)-7[(E)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetylamino]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. researchgate.net

Monitoring these impurities is critical for quality control in the manufacturing of Cefdinir. researchgate.net

Forced Degradation Studies and Stress Testing Protocols for Prodrug Stability

Forced degradation studies, or stress testing, are a cornerstone of drug development and are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.govresearchgate.net These studies are designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.

A typical forced degradation protocol for a cephalosporin prodrug like this compound would involve subjecting the compound to a range of harsh conditions, including:

Acid Hydrolysis : Treatment with strong acids (e.g., 0.1 N to 1.0 N HCl) at elevated temperatures (e.g., 60°C). nih.govsphinxsai.com

Base Hydrolysis : Treatment with strong bases (e.g., 0.05 N to 0.1 N NaOH) at elevated temperatures. nih.govsphinxsai.com

Oxidation : Exposure to oxidizing agents such as hydrogen peroxide (e.g., 0.1% to 30% H₂O₂). nih.govsphinxsai.com

Thermal Degradation : Heating the solid drug substance at high temperatures (e.g., 80°C to 105°C). nih.govscispace.com

Photostability : Exposing the drug substance to UV and visible light. nih.govsphinxsai.com

Throughout these studies, a stability-indicating analytical method, typically RP-HPLC, is used to separate the parent drug from its various degradation products. researchgate.net The results help in understanding the degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life.

Theoretical and Computational Studies in O Acetyl Cefdinir Prodrug Design

Molecular Modeling and Docking Simulations for Enzyme-Prodrug Interactions

Molecular modeling and docking simulations are indispensable computational techniques for visualizing and predicting how a prodrug like O-Acetyl Cefdinir (B1668824) interacts with its target enzymes. nih.gov These methods are crucial for understanding two key processes: the desired activation by hydrolytic enzymes (esterases) and the potential undesired degradation by bacterial enzymes (β-lactamases). researchgate.netnih.gov

Docking simulations predict the preferred orientation of the prodrug (the ligand) when bound to the active site of an enzyme (the receptor) to form a stable complex. nih.gov The primary goal for an ester prodrug like O-Acetyl Cefdinir is efficient hydrolysis by human esterases, such as human carboxylesterase (hCE), to release the active Cefdinir. nih.gov Docking studies can model the entry of the O-acetyl moiety into the catalytic site of hCE, which typically contains a catalytic triad (B1167595) of serine, histidine, and an acidic residue (e.g., glutamate (B1630785) or aspartate). nih.gov The simulation can reveal critical interactions, such as the nucleophilic attack of the catalytic serine on the carbonyl carbon of the acetyl group, and the hydrogen bonds that stabilize the complex. nih.govacs.org

Conversely, it is also important to model the interaction with bacterial β-lactamases. nih.govnih.gov While Cefdinir itself shows some stability against common β-lactamases, modifications at the C-3 position (where the acetyl group would be attached in a prodrug form, though Cefdinir's vinyl group is at C-3) can influence recognition and hydrolysis by these resistance enzymes. nih.gov Computational modeling can predict whether the this compound prodrug is a better or worse substrate for various β-lactamases compared to the parent drug, providing a rationale for structural modifications to evade resistance. nih.govbiorxiv.org

The results of these simulations are often quantified by a "docking score," which estimates the binding affinity. A lower binding energy generally suggests a more stable enzyme-prodrug complex. nih.gov By comparing the docking scores and interaction patterns of this compound with both activating (esterases) and deactivating (β-lactamases) enzymes, researchers can computationally assess the prodrug's likely therapeutic success. nih.gov

Table 1: Key Molecular Interactions in Enzyme-Prodrug Docking Simulations for a Cephalosporin (B10832234) Ester Prodrug

| Interaction Type | Enzyme Active Site Residue(s) | Prodrug Moiety Involved | Significance in Simulation |

| Nucleophilic Attack | Catalytic Serine | Ester Carbonyl Carbon | Initiates the hydrolysis reaction for prodrug activation. The distance is a critical parameter. nih.gov |

| Hydrogen Bonding | Histidine, Glutamate/Aspartate, Backbone Amides | Ester Oxygen, Carbonyl Oxygen, β-lactam ring | Stabilizes the prodrug in the correct orientation within the active site for catalysis. rsc.org |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Acetyl group, other lipophilic parts of the prodrug | Contributes to the overall binding affinity and proper positioning of the prodrug. |

| Steric Hindrance | Bulky active site residues | Prodrug promoiety | Can prevent or facilitate the optimal alignment of the prodrug for enzymatic reaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Hydrolysis Rates and Activation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as the rate of hydrolysis. researchgate.net For a prodrug like this compound, the rate of its conversion to active Cefdinir is a critical parameter. A QSAR model can be developed to predict the hydrolysis rates of a series of related cephalosporin ester prodrugs, allowing for the in silico screening of candidates with optimal activation kinetics. nih.govresearchgate.net

To build a QSAR model, a set of related compounds (a training set) with experimentally determined hydrolysis rates is required. researchgate.net For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties:

Electronic Descriptors: These describe the electron distribution in the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For ester hydrolysis, the charge on the carbonyl carbon and oxygen atoms is particularly relevant. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric factor). The size of the ester promoiety can significantly impact how well it fits into an enzyme's active site. researchgate.net

Hydrophobicity Descriptors: Typically represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), these describe the lipophilicity of the compound. Hydrophobicity affects membrane permeability and interaction with hydrophobic pockets in the enzyme. nih.govresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a combination of these descriptors to the hydrolysis rate. nih.govqsardb.org A robust QSAR model, validated through internal and external testing, can then be used to predict the hydrolysis rate of new, unsynthesized prodrugs like different ester variants of Cefdinir. researchgate.netfrontiersin.org This allows for the rational design of a prodrug with a desired activation profile—fast enough to release the drug at the site of action, but stable enough to prevent premature degradation.

Table 2: Hypothetical QSAR Data for a Series of Cephalosporin Ester Prodrugs

| Compound | Ester Promoietylog | P (Hydrophobicity) | Carbonyl Carbon Charge (Electronic) | Molecular Volume (Steric, ų) | Observed Hydrolysis Rate (k, min⁻¹) |

| 1 (O-Acetyl) | -COCH₃ | 0.5 | +0.45 | 410 | 0.15 |

| 2 (O-Propionyl) | -COCH₂CH₃ | 1.0 | +0.43 | 425 | 0.12 |

| 3 (O-Pivaloyl) | -COC(CH₃)₃ | 1.9 | +0.41 | 460 | 0.05 |

| 4 (O-Glycyl) | -COCH₂NH₂ | -1.5 | +0.48 | 430 | 0.25 |

This table is for illustrative purposes to demonstrate the concept of QSAR analysis.

In Silico Prediction of Biotransformation Pathways and Metabolite Formation

These prediction tools generally fall into two categories:

Knowledge-based systems: These use a library of known biotransformation rules derived from experimental data. pensoft.net The software scans the structure of this compound and identifies functional groups (like the ester, amide, and vinyl groups) that are susceptible to known metabolic reactions (e.g., hydrolysis, oxidation, reduction). pensoft.net

Machine learning-based systems: These models are trained on large datasets of known substrate-metabolite pairs to learn the patterns of metabolic reactions. They can predict the "site of metabolism" (SOM), i.e., the specific atom or bond most likely to be modified by metabolic enzymes like Cytochrome P450s (CYPs). acs.org

For this compound, the primary and intended biotransformation is the hydrolysis of the acetyl ester bond by esterase enzymes to release the active parent drug, Cefdinir. uobabylon.edu.iqnumberanalytics.com In silico tools would almost certainly predict this as the major metabolic pathway. researchgate.net

However, these tools can also predict other potential, minor metabolic pathways. acs.org Cefdinir itself is not extensively metabolized, but computational models could explore the likelihood of other reactions, such as oxidation of the vinyl group at the C-3 position or modifications to the aminothiazole ring, even if studies suggest Cefdinir has minimal interaction with CYP enzymes. biorxiv.orgnih.govnih.gov Predicting these pathways early allows for the targeted analytical search for these metabolites in subsequent in vitro and in vivo experiments.

Table 3: Predicted Biotransformation Pathways and Metabolites of this compound

| Pathway | Predicted Metabolite | Enzyme Class (Predicted) | Significance |

| Ester Hydrolysis (Major) | Cefdinir (Active Drug) + Acetic Acid | Carboxylesterases | Intended prodrug activation pathway. uobabylon.edu.iqnumberanalytics.com |

| β-Lactam Ring Hydrolysis | Inactive Cefdinir Metabolite | β-Lactamases | Potential bacterial resistance mechanism. nih.gov |

| Vinyl Group Oxidation | Cefdinir Epoxide (Hypothetical) | Cytochrome P450 | A minor pathway, as Cefdinir shows low CYP interaction. nih.gov |

| Thiazole (B1198619) Ring Modification | Hydroxylated Cefdinir (Hypothetical) | Cytochrome P450 | A potential minor metabolic route to investigate. |

Advanced Computational Chemistry Approaches for Prodrug Optimization

Beyond docking and QSAR, more sophisticated computational methods are employed to gain a deeper, more dynamic understanding of prodrug behavior, enabling fine-tuned optimization. researchgate.netijnrd.org These methods include Quantum Mechanics (QM), Molecular Mechanics (MM), and Molecular Dynamics (MD) simulations. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): The hydrolysis of the ester bond in this compound is a chemical reaction involving the breaking and forming of covalent bonds. While MM methods are excellent for large systems, they cannot describe these electronic changes accurately. QM methods can, but they are computationally very expensive. The QM/MM approach offers a solution by treating the small, chemically reactive part of the system (e.g., the ester group of the prodrug and the key amino acids of the enzyme's active site) with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM. acs.orgresearchgate.netresearchgate.net This hybrid method allows for the detailed study of the entire reaction mechanism, including the calculation of activation energy barriers, which directly relate to the reaction rate. rsc.orgarxiv.org This provides a much more profound insight into the hydrolysis process than QSAR alone.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the enzyme-prodrug interaction, MD simulations introduce the element of time, simulating the movements of atoms and molecules. mdpi.comnih.gov An MD simulation of this compound within the active site of an esterase can reveal:

The stability of the initial binding pose predicted by docking.

The role of water molecules in mediating interactions and participating in the hydrolysis reaction. arxiv.org

Conformational changes in both the prodrug and the enzyme that are necessary for the reaction to occur.

The calculation of binding free energies, which provide a more accurate prediction of binding affinity than simple docking scores. nih.gov

By using these advanced computational tools, researchers can move beyond simple predictions to understand the "why" and "how" of prodrug activation. This knowledge can guide the rational design of new Cefdinir prodrugs with optimized linkers that are not only stable in storage and transit but are also recognized and cleaved with high efficiency by the target esterases, leading to improved therapeutic outcomes. ijnrd.orgnih.gov

Table 4: Comparison of Advanced Computational Methods for Prodrug Optimization

| Method | Primary Application for this compound | Key Insights Provided | Computational Cost |

| Molecular Docking | Predicting binding pose in enzyme active site. | Binding affinity (score), key interactions, initial orientation. nih.gov | Low |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the prodrug-enzyme complex over time. | Stability of binding pose, role of solvent, conformational changes, free energy of binding. mdpi.comnih.gov | High |

| Quantum Mechanics (QM) | Studying the electronic details of bond-breaking/forming in small models. | Reaction energetics, electronic structure. | Very High |

| QM/MM Hybrid Method | Modeling the chemical hydrolysis reaction within the full enzyme environment. | Detailed reaction mechanism, transition state analysis, activation energy barriers. acs.orgresearchgate.net | Very High |

Future Research Directions and Innovative Applications in O Acetyl Cefdinir Prodrug Development

Exploration of Novel Prodrug Strategies for Cephalosporin (B10832234) Antibiotics

The development of novel prodrug strategies for cephalosporin antibiotics is a burgeoning field of research, with significant implications for O-Acetyl Cefdinir (B1668824). A key area of exploration is the design of enzyme-activated prodrugs that can be selectively converted to the active form, Cefdinir, at the site of infection. This approach can enhance therapeutic efficacy while minimizing systemic side effects.

One innovative strategy involves creating prodrugs that are activated by specific bacterial enzymes, such as β-lactamases. This would ensure that the active antibiotic is released predominantly in the presence of the target pathogens, thereby reducing off-target effects. nih.govacs.org For instance, a cephalosporin-fluoroquinolone prodrug has been developed that selectively releases ciprofloxacin (B1669076) in the presence of β-lactamase-expressing bacteria. nih.gov A similar approach could be adapted for O-Acetyl Cefdinir, potentially by modifying its acetyl group to be cleaved by a specific bacterial enzyme.

Another promising avenue is the development of siderophore-antibiotic conjugates. Bacteria utilize siderophores to acquire iron, and by attaching a cephalosporin to a siderophore, the antibiotic can be actively transported into the bacterial cell. nih.gov This "Trojan horse" strategy could be particularly effective against Gram-negative bacteria, which are notoriously difficult to treat.

Furthermore, research into dual-drug prodrugs, where this compound is chemically linked to another therapeutic agent, could lead to synergistic effects and combat drug resistance. For example, combining Cefdinir with a β-lactamase inhibitor in a single prodrug molecule could restore its activity against resistant strains.

The table below summarizes some novel prodrug strategies applicable to cephalosporins:

| Prodrug Strategy | Mechanism of Action | Potential Application for this compound |

| Enzyme-Activated Prodrugs | Cleavage by specific bacterial enzymes (e.g., β-lactamases) at the infection site to release the active drug. nih.govacs.org | Modification of the acetyl moiety for targeted release of Cefdinir in the presence of pathogenic bacteria. |

| Siderophore-Antibiotic Conjugates | Utilization of bacterial iron uptake systems to actively transport the antibiotic into the cell. nih.gov | Conjugation of this compound to a siderophore to enhance uptake by Gram-negative bacteria. |

| Dual-Drug Prodrugs | Co-delivery of two different therapeutic agents in a single molecule to achieve synergistic effects or overcome resistance. | Linking this compound with a β-lactamase inhibitor to combat resistance. |

| Amino Acid Prodrugs | Attachment of amino acids to the parent drug to improve solubility, permeability, or targeted delivery. google.com | Modification of this compound with specific amino acids to enhance its pharmacokinetic properties. |

Integration of Biocatalysis in Sustainable Prodrug Synthesis and Conversion

The synthesis and conversion of prodrugs like this compound can be made more sustainable and efficient through the integration of biocatalysis. Enzymes offer a green alternative to traditional chemical methods, often providing higher specificity and milder reaction conditions.

Penicillin acylase, an enzyme widely used in the production of β-lactam antibiotics, is a prime candidate for the enzymatic synthesis of cephalosporin prodrugs. nih.gov Research into engineered penicillin acylases with tailored substrate specificities could enable the direct and efficient synthesis of this compound from its precursors. This would reduce the reliance on potentially hazardous chemical reagents and streamline the manufacturing process.

Furthermore, biocatalysts can be employed in the conversion of the prodrug to its active form. While the in vivo conversion of this compound is typically mediated by esterases, understanding and harnessing specific enzymes for this process could lead to more controlled drug release profiles. For instance, immobilizing esterases in a targeted delivery system could ensure the activation of this compound precisely where it is needed.

Recent advancements have also demonstrated the use of halogenases in the derivatization of cephalosporins. acs.org This biocatalytic approach allows for the introduction of functional groups that can modulate the properties of the prodrug, such as its stability or targeting capabilities. Applying this technology to this compound could open up new avenues for creating next-generation cephalosporin therapies.

The following table highlights key biocatalysts and their potential roles in the context of this compound:

| Biocatalyst | Application in Cephalosporin Chemistry | Potential Role for this compound |

| Penicillin Acylase | Synthesis of β-lactam antibiotics. nih.gov | Direct enzymatic synthesis of the this compound prodrug. |

| Esterases | Hydrolysis of ester bonds. | Controlled conversion of this compound to Cefdinir in targeted drug delivery systems. |

| Halogenases | Enzymatic halogenation of organic molecules. acs.org | Derivatization of this compound to create novel prodrugs with enhanced properties. |

| Cephalosporin Acylase | Modification of cephalosporin compounds. researchgate.net | Potential for both synthesis and modification of this compound. |

Development of Advanced Analytical Techniques for Real-Time Prodrug Monitoring in Complex Systems

The ability to monitor the conversion of this compound to Cefdinir in real-time within complex biological systems is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Advanced analytical techniques are being developed to meet this need, offering unprecedented sensitivity and specificity.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains a cornerstone for the quantitative analysis of prodrugs and their metabolites. rsc.org The development of more rapid and sensitive LC-MS/MS methods will enable researchers to track the fate of this compound in various biological matrices with greater precision.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying prodrug metabolism. rsc.org Real-time NMR can provide detailed structural information about the prodrug and its conversion products without the need for extensive sample preparation. This makes it ideal for in situ monitoring of this compound activation.

Emerging techniques such as ambient ionization mass spectrometry, including Direct Analysis in Real Time (DART-MS), offer the potential for near real-time analysis of biological samples with minimal preparation. nist.gov This could revolutionize preclinical and clinical studies by providing immediate feedback on drug metabolism and distribution.

Fluorescence-based probes are also being developed for the real-time imaging of prodrug activation within living cells. rhhz.net By incorporating a fluorogenic component into the this compound structure that is released upon conversion to Cefdinir, it would be possible to visualize the drug's activation at a subcellular level.

The table below outlines some advanced analytical techniques and their applications in monitoring this compound:

| Analytical Technique | Principle | Application for this compound Monitoring |

| LC-MS/MS | Separation by chromatography followed by mass-based detection and quantification. rsc.org | Precise quantification of this compound and Cefdinir in biological fluids and tissues. |

| Real-Time NMR | Non-invasive analysis of molecular structure and dynamics. rsc.org | In situ monitoring of the conversion of this compound to Cefdinir in real-time. |

| DART-MS | Rapid, direct analysis of samples in their native state by ambient ionization mass spectrometry. nist.gov | High-throughput screening of this compound metabolism in preclinical studies. |

| Fluorescence Imaging | Use of fluorescent probes to visualize molecular processes in living cells. rhhz.net | Real-time imaging of this compound activation at the cellular and subcellular level. |

Investigation of Prodrug Metabolites Beyond the Active Drug: Cellular Impacts and Interactions (preclinical context)

While the primary goal of a prodrug is to deliver the active therapeutic agent, the metabolic byproducts of this conversion can also have biological effects. In the case of this compound, the cleavage of the acetyl group releases acetic acid in addition to the active drug, Cefdinir. While generally considered safe, the localized increase in acetic acid concentration at the site of infection could have unforeseen cellular impacts.